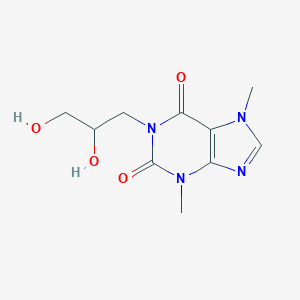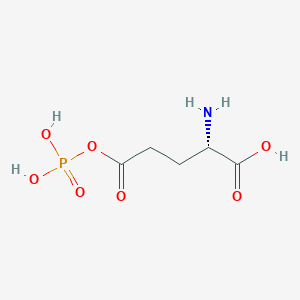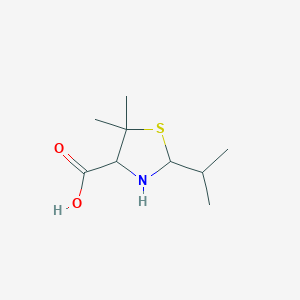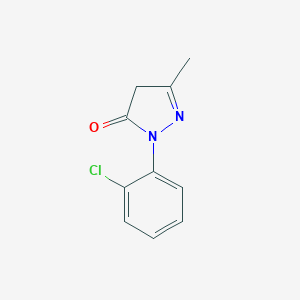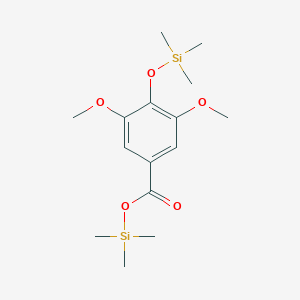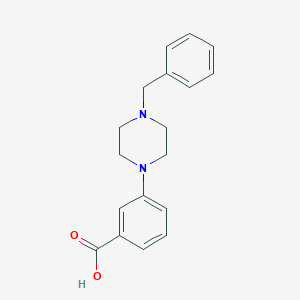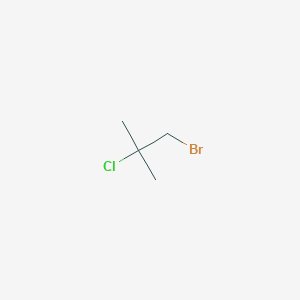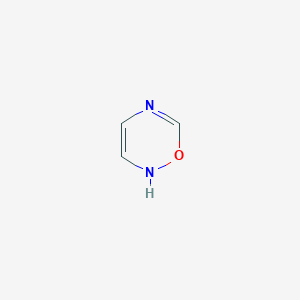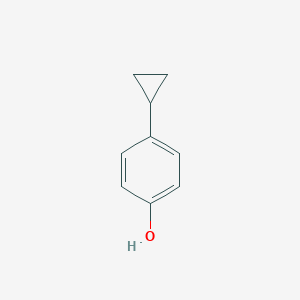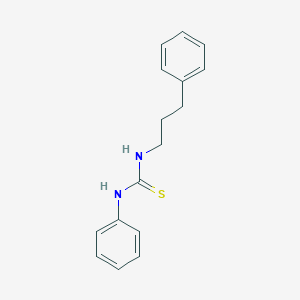
Thiourea, N-phenyl-N'-(3-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' is a chemical compound that has been used in various scientific research applications due to its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 321.47 g/mol. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of thiourea, N-phenyl-N'-(3-phenylpropyl)-' is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression. These mechanisms may contribute to the anti-cancer, neuroprotective, and anti-inflammatory properties of thiourea, N-phenyl-N'-(3-phenylpropyl)-'.
Effets Biochimiques Et Physiologiques
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis. It can also protect neurons from oxidative stress and inflammation. In addition, it can inhibit the production of pro-inflammatory cytokines. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has also been shown to have anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using thiourea, N-phenyl-N'-(3-phenylpropyl)-' in lab experiments is its unique properties, including its ability to inhibit the activity of various enzymes and its anti-cancer, neuroprotective, and anti-inflammatory properties. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of thiourea, N-phenyl-N'-(3-phenylpropyl)-'. One direction is the development of more potent and selective inhibitors of enzymes, such as histone deacetylases. Another direction is the investigation of the potential use of thiourea, N-phenyl-N'-(3-phenylpropyl)-' in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the potential use of thiourea, N-phenyl-N'-(3-phenylpropyl)-' as a therapeutic agent for the treatment of inflammation and cancer should be explored further.
Conclusion
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' is a chemical compound that has been studied extensively for its unique properties and potential applications in scientific research. It can inhibit the activity of various enzymes, including acetylcholinesterase and histone deacetylases, and has anti-cancer, neuroprotective, and anti-inflammatory properties. While there are limitations to its use in lab experiments due to its potential toxicity, there are several future directions for its study, including the development of more potent and selective inhibitors of enzymes and the investigation of its potential use in the treatment of neurodegenerative diseases, inflammation, and cancer.
Méthodes De Synthèse
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' can be synthesized through a reaction between phenylisothiocyanate and 3-phenylpropylamine. The reaction takes place in anhydrous ethanol at room temperature and yields thiourea, N-phenyl-N'-(3-phenylpropyl)-' as a white crystalline solid.
Applications De Recherche Scientifique
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been used in various scientific research applications, including the study of cancer, neurodegenerative diseases, and inflammation. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has also been studied for its neuroprotective effects, as it can protect neurons from oxidative stress and inflammation. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
15093-43-3 |
|---|---|
Nom du produit |
Thiourea, N-phenyl-N'-(3-phenylpropyl)- |
Formule moléculaire |
C16H18N2S |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-phenyl-3-(3-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) |
Clé InChI |
KSAVTPCYXUELBT-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
Autres numéros CAS |
15093-43-3 |
Solubilité |
31.9 [ug/mL] |
Synonymes |
N-Phenyl-N'-(3-phenylpropyl)thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



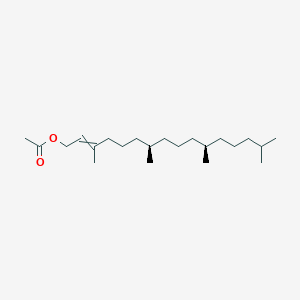
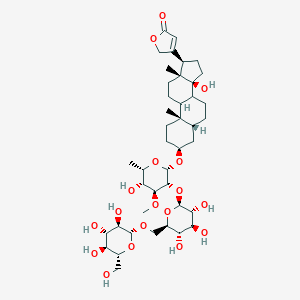
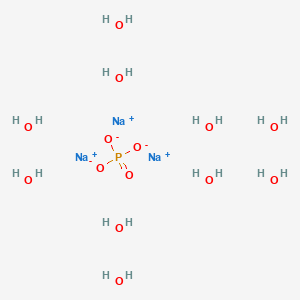
![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)

